molecular formula C18H11Cl2N3O2S B12129629 (5Z)-5-(3,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12129629
M. Wt: 404.3 g/mol
InChI Key: GLYHLKWZOHSOKA-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5Z)-5-(3,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a complex organic compound with a unique structure. Let’s break down its name:

  • The (5Z) indicates the geometry of the double bond (Z configuration).
  • The substituents include a 3,4-dichlorobenzylidene group and a 2-methoxyphenyl group.
  • The thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core contains fused heterocyclic rings.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of appropriate precursors. For example:

    Condensation of Thiazole and Triazole Rings: Thiazole and triazole rings can be synthesized separately and then condensed to form the core structure.

    Subsequent Alkylation and Arylation: The core structure is further functionalized by introducing the 3,4-dichlorobenzylidene and 2-methoxyphenyl groups.

Industrial Production:: Industrial-scale production typically involves efficient and scalable methods. These may include:

    Multistep Synthesis: Sequential reactions to build the complex structure.

    Catalytic Processes: Employing catalysts to enhance yield and selectivity.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation at the thiazole sulfur or other functional groups.

    Reduction: Reduction of the double bond or other groups.

    Substitution: Substituents can be modified via nucleophilic or electrophilic substitution.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various reagents based on the specific reaction type.

Major Products:: The products depend on the specific reaction conditions. Potential products include:

  • Altered functional groups (e.g., hydroxyl, amino, or halogenated derivatives).
  • Regioisomers due to substitution at different positions.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential pharmacological activities (e.g., antimicrobial, anticancer, or anti-inflammatory effects).

    Chemistry: Used as a building block in organic synthesis.

    Materials Science: Explored for its optical or electronic properties.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related thiazole or triazole derivatives. Notable compounds include :

  • Thiazolylbenzothiazoles
  • Triazolothiadiazoles

Remember that further studies are needed to fully understand the compound’s potential and uniqueness.

: Reference: Example reference

Properties

Molecular Formula

C18H11Cl2N3O2S

Molecular Weight

404.3 g/mol

IUPAC Name

(5Z)-5-[(3,4-dichlorophenyl)methylidene]-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H11Cl2N3O2S/c1-25-14-5-3-2-4-11(14)16-21-18-23(22-16)17(24)15(26-18)9-10-6-7-12(19)13(20)8-10/h2-9H,1H3/b15-9-

InChI Key

GLYHLKWZOHSOKA-DHDCSXOGSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/SC3=N2

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.